molecular formula C14H9ClN2O3S2 B2774133 methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate CAS No. 888409-20-9

methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate

Cat. No.: B2774133
CAS No.: 888409-20-9
M. Wt: 352.81
InChI Key: KYUOFAKJELURRO-UHFFFAOYSA-N
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Description

methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate is a complex organic compound that incorporates both thiophene and thiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds .

Preparation Methods

The synthesis of methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 5-chlorothiophene-2-carboxylic acid with benzo[d]thiazole-6-carboxylic acid under specific conditions. The reaction is often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). The final esterification step involves methanol in the presence of an acid catalyst .

Chemical Reactions Analysis

methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiophene and thiazole rings.

Scientific Research Applications

methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules, including antimicrobial and anticancer agents.

    Medicine: It is investigated for its potential therapeutic properties, particularly in targeting specific enzymes and receptors.

    Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate is unique due to its combined thiophene and thiazole rings, which confer distinct biological activities. Similar compounds include:

Biological Activity

Methyl 2-(5-chlorothiophene-2-amido)-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

Methyl 2 5 chlorothiophene 2 amido 1 3 benzothiazole 6 carboxylate\text{Methyl 2 5 chlorothiophene 2 amido 1 3 benzothiazole 6 carboxylate}

This compound is synthesized through a multi-step chemical process involving the reaction of benzothiazole derivatives with chlorinated thiophene compounds. The synthesis typically involves the use of solvents such as DMF (Dimethylformamide) and requires careful temperature control to optimize yield and purity .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has demonstrated effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported in studies assessing its efficacy against Staphylococcus aureus, indicating significant antibacterial activity .
  • The compound's structural features contribute to its interaction with microbial enzymes, which is crucial for its antimicrobial action.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several human cancer cell lines. Key findings include:

  • Cytotoxicity : The compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating its potency comparable to established chemotherapeutics like cisplatin .
  • Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death and proliferation inhibition.

Other Pharmacological Properties

Beyond antimicrobial and anticancer activities, this compound has shown potential in other areas:

  • Antidiabetic Activity : Some derivatives have been reported to exhibit activity against enzymes involved in glucose metabolism, suggesting a role in diabetes management .
  • Antiviral Activity : Initial studies indicate potential antiviral properties against certain viruses, although further research is needed to elucidate these effects fully .

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the biological activity of benzothiazole derivatives:

StudyBiological Activity AssessedKey Findings
AntimicrobialEffective against S. aureus with MIC values ranging from 3.9 to 31.5 µg/ml.
AnticancerInduced apoptosis in HOP-92 lung cancer cells; IC50 comparable to cisplatin.
Metal ComplexesEnhanced biological properties when complexed with metals; improved antimicrobial and anticancer activities.

Properties

IUPAC Name

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3S2/c1-20-13(19)7-2-3-8-10(6-7)22-14(16-8)17-12(18)9-4-5-11(15)21-9/h2-6H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUOFAKJELURRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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